2-Methylcyclobutane-1,3-dione
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Overview
Description
2-Methylcyclobutane-1,3-dione is an organic compound with the molecular formula C5H6O2 It is a derivative of cyclobutane, featuring a four-membered ring with two carbonyl groups at the 1 and 3 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclobutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclobutanone with a suitable oxidizing agent. Another method includes the cyclization of appropriate precursors under controlled conditions. For instance, a solution of 2-methylcyclobutanone in toluene can be treated with thionyl chloride and dimethylformamide under a nitrogen atmosphere, followed by heating and subsequent purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
2-Methylcyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methylcyclobutane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can undergo ring-opening reactions, interact with nucleophiles, and participate in cycloaddition reactions. These interactions are facilitated by the presence of the carbonyl groups, which make the compound reactive towards a variety of chemical species .
Comparison with Similar Compounds
Cyclobutane-1,3-dione: Lacks the methyl group at the 2 position, making it less sterically hindered.
2,2-Dimethylcyclobutane-1,3-dione: Features two methyl groups at the 2 position, increasing steric hindrance and altering reactivity.
Cyclopentanone: A five-membered ring with a single carbonyl group, differing in ring size and functional group placement.
Uniqueness: 2-Methylcyclobutane-1,3-dione is unique due to its specific ring structure and the presence of both carbonyl and methyl groups. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
2-methylcyclobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4(6)2-5(3)7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLPCXNDGZJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15506-54-4 |
Source
|
Record name | 2-methylcyclobutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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